Product packaging for 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane(Cat. No.:)

7,7-Dimethyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B14896359
M. Wt: 125.21 g/mol
InChI Key: MJMYETAZWXRDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethyl-3-azabicyclo[4.1.0]heptane is a specialized bicyclic amine featuring a cyclopropane ring fused to a piperidine, a structure of significant interest in medicinal chemistry and organic synthesis. The azabicyclo[4.1.0]heptane core is a privileged scaffold found in compounds with diverse biological activities. For instance, derivatives of this scaffold have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders such as schizophrenia, Alzheimer's disease, and other cognitive diseases . The constrained, three-dimensional geometry imposed by the cyclopropane ring locks the piperidine into a specific conformation. This conformational restriction is a valuable strategy for designing enzyme inhibitors, as it can enhance binding affinity and selectivity by mimicking the transition state of a biological reaction . As a synthetic building block, this compound serves as a key intermediate for constructing more complex molecules. The dimethyl substituents on the bridgehead carbon can influence the compound's stereoelectronics and metabolic stability. Related synthetic procedures often involve cyclopropanation reactions of pre-formed piperidine derivatives or advanced ring-closing techniques . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B14896359 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

7,7-dimethyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15N/c1-8(2)6-3-4-9-5-7(6)8/h6-7,9H,3-5H2,1-2H3

InChI Key

MJMYETAZWXRDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CNCC2)C

Origin of Product

United States

Reaction Mechanisms and Advanced Transformations of the 3 Azabicyclo 4.1.0 Heptane Moiety

Investigation of Key Reaction Steps

The construction and modification of the 3-azabicyclo[4.1.0]heptane core involve a variety of chemical transformations, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design of synthetic routes to novel derivatives.

Elucidation of Cyclization Mechanisms (e.g., Epoxide Ring Opening, Intramolecular Amine Cyclization)

The formation of the 3-azabicyclo[4.1.0]heptane ring system can be achieved through several cyclization strategies. One prominent method involves the intramolecular cyclization of a suitably functionalized aminocyclohexane precursor, often derived from an epoxide ring-opening reaction. A notable example is the synthesis of the related 7-methyl-aza-bicyclo[4.1.0]heptane, which provides a mechanistic blueprint for the formation of the 7,7-dimethyl analogue. google.com

The process commences with the nucleophilic attack of an amine, such as methylamine (B109427), on an epoxide, like cyclohexene (B86901) oxide. google.com This acid- or base-catalyzed ring-opening generates a trans-2-aminocyclohexanol intermediate. Subsequent treatment with a halogenating agent, for instance, phosphorus tribromide or a combination of bromine and triphenylphosphine (B44618), converts the hydroxyl group into a good leaving group (bromide). google.com The final step is an intramolecular nucleophilic substitution where the amine nitrogen displaces the bromide, forming the aziridine (B145994) ring and thus completing the bicyclic 3-azabicyclo[4.1.0]heptane structure.

Another powerful technique for constructing the cyclopropane (B1198618) ring is the Simmons-Smith reaction. chemistry-reaction.comnih.gov This method involves the treatment of an alkene, such as a tetrahydropyridine (B1245486) derivative, with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. chemistry-reaction.comnih.gov The reaction is believed to proceed through a concerted mechanism via a "butterfly" transition state, where the methylene (B1212753) group is delivered to the double bond stereospecifically. chemistry-reaction.com The presence of directing groups, such as hydroxyl or amine functionalities on the substrate, can influence the stereochemical outcome of the cyclopropanation. chemistry-reaction.comnih.gov

Furthermore, intramolecular photochemical [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins have emerged as a modern approach to synthesize azabicyclo[4.1.0]heptane scaffolds. nih.govrsc.org This method offers a catalyst-free pathway to these bicyclic systems under visible light irradiation. nih.gov

Cyclization Method Key Intermediates Reagents Mechanistic Features
Epoxide Ring Opening & Intramolecular Cyclizationtrans-2-Aminocyclohexanol, 2-Aminocyclohexyl bromideEpoxide, Amine, Halogenating agent (e.g., PBr3), BaseSN2 ring-opening of epoxide, Intramolecular SN2 cyclization
Simmons-Smith CyclopropanationZinc carbenoidDiiodomethane, Zn-Cu coupleConcerted methylene transfer, "Butterfly" transition state
Photochemical [2+1] CycloadditionNucleophilic siloxy carbeneAcyl silane (B1218182) with tethered alkeneVisible light-induced carbene formation, Concerted cycloaddition

Mechanistic Studies of Rearrangement Processes

The strained three-membered ring in the 3-azabicyclo[4.1.0]heptane scaffold makes it susceptible to various rearrangement reactions, which can be triggered by thermal, acidic, or photochemical conditions. While specific studies on 7,7-dimethyl-3-azabicyclo[4.1.0]heptane are limited, analogies can be drawn from related gem-dimethylcyclopropane and bicyclic epoxide systems.

Under thermal or acidic conditions, gem-dimethylcyclopropanes can undergo cyclopropyl-allyl rearrangements. researchgate.netogarev-online.ru These reactions typically proceed through the cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical or a carbocationic intermediate, which then rearranges to an allylic system. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring and the reaction conditions.

Acid-catalyzed rearrangements of related 7-oxabicyclo[4.1.0]heptane systems often involve protonation of the epoxide oxygen, followed by nucleophilic attack or a carbocationic rearrangement, potentially leading to ring-expanded products or functionalized cyclohexene derivatives.

Photochemical rearrangements offer another avenue for transforming the azabicyclo[4.1.0]heptane skeleton. For instance, a photoinduced decarbonylative rearrangement of a diazabicyclo[2.2.2]octenone has been reported to yield a functionalized diazabicyclo[4.1.0]heptene skeleton. nih.govresearchgate.net Such photochemical reactions can proceed through excited states and radical intermediates, leading to unique molecular architectures.

Oxidative and Reductive Transformations on the Azabicyclic Scaffold

The 3-azabicyclo[4.1.0]heptane scaffold can undergo a range of oxidative and reductive transformations, allowing for the introduction of new functional groups and modifications of the ring system.

Oxidative Transformations: A significant oxidative transformation is the oxidative cyclopropanation of aza-1,6-enynes, which leads to the formation of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netresearchgate.netnih.gov This transition-metal-free radical oxidation process can form multiple bonds in a single step under mild conditions. nih.gov The mechanism is proposed to involve radical intermediates. nih.gov

Furthermore, the nitrogen atom in the 3-azabicyclo[4.1.0]heptane ring can be oxidized. The oxidation of secondary amines within similar bicyclic systems can lead to the formation of nitroxyl (B88944) radicals or oxoammonium ions, which are useful intermediates in organic synthesis.

Reductive Transformations: The reduction of functional groups on the 3-azabicyclo[4.1.0]heptane scaffold is a key strategy for derivatization. For instance, N-acyl derivatives of the scaffold can be reduced to the corresponding N-alkyl compounds. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) is effective for the reduction of amides to amines. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com

Catalytic hydrogenation can be employed to reduce double bonds that may be present in unsaturated derivatives of the 3-azabicyclo[4.1.0]heptane system. This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen.

Derivatization and Functionalization Strategies

The strategic introduction and modification of functional groups on the 3-azabicyclo[4.1.0]heptane scaffold are essential for tuning its properties and for its application in various fields, including drug discovery.

Introduction of Functional Groups onto the Bicyclic Scaffold

The 3-azabicyclo[4.1.0]heptane skeleton offers several positions for the introduction of functional groups. An expedient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives has been reported, highlighting the versatility of this scaffold. researchgate.net Starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, various functional groups can be introduced at the C6 position. researchgate.net

For instance, the hydroxyl group can be converted to other functionalities through standard organic transformations. The Mitsunobu reaction allows for the synthesis of amines and thiols from the corresponding alcohol. researchgate.net

Position Functional Group Introduced Method Key Reagents
C6AmineMitsunobu ReactionDiethyl azodicarboxylate (DEAD), Triphenylphosphine, Phthalimide
C6ThiolMitsunobu ReactionDEAD, Triphenylphosphine, Thioacetic acid
C6AldehydeOxidationDess-Martin periodinane
C6Carboxylic AcidOxidationSodium chlorite (B76162)
C6DifluoromethylDeoxofluorinationDiethylaminosulfur trifluoride (DAST)

Transformations of Side Chains and Exocyclic Groups

Once functional groups are introduced onto the 3-azabicyclo[4.1.0]heptane scaffold, they can be further manipulated to create a diverse range of derivatives. A key example is the transformation of a hydroxymethyl group at the C6 position. researchgate.net

Selective oxidation of the primary alcohol using Dess-Martin periodinane yields the corresponding aldehyde. researchgate.net This aldehyde can serve as a versatile intermediate for various subsequent reactions, such as Wittig reactions or reductive aminations. Further oxidation of the aldehyde, for instance with sodium chlorite, leads to the formation of a carboxylic acid. researchgate.net This carboxylic acid can then be converted into esters, amides, or other acid derivatives.

Another interesting transformation is the deoxofluorination of the aldehyde to introduce a difluoromethyl group, a common motif in medicinal chemistry. researchgate.net

These examples underscore the potential for extensive derivatization of the 3-azabicyclo[4.1.0]heptane scaffold, allowing for the synthesis of a wide array of compounds with tailored properties.

Nucleophilic and Electrophilic Additions to the Ring System

The reactivity of the 3-azabicyclo[4.1.0]heptane system is largely dominated by nucleophilic additions that lead to the opening of the strained aziridine ring. Electrophilic additions, on the other hand, are less common and typically involve reactions at the nitrogen atom if it is secondary or at substituents on the rings.

Nucleophilic Additions:

The aziridine ring in the 3-azabicyclo[4.1.0]heptane scaffold is susceptible to ring-opening by various nucleophiles. This process is often facilitated by the formation of a bicyclic aziridinium (B1262131) ion, which enhances the electrophilicity of the carbon atoms in the three-membered ring. nih.gov The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. Generally, the attack occurs at the less substituted carbon of the aziridine ring.

In related azabicyclo[n.1.0]alkane systems, ring-opening with nucleophiles such as halides, cyanide, and acetate (B1210297) has been observed, leading to the formation of piperidine (B6355638) derivatives. arkat-usa.org For instance, the reaction of 1-azabicyclo[4.1.0]heptane derivatives with magnesium halides can result in a stereoselective ring opening to yield chiral piperidine derivatives. arkat-usa.org

A study on a related bicyclic aziridinium ion, 1-azoniabicyclo[4.1.0]heptane tosylate, demonstrated that nucleophilic attack can occur at either the bridge or the bridgehead carbon, leading to substituted piperidines and azepanes, respectively. nih.gov This highlights the synthetic utility of nucleophilic ring-opening reactions in accessing a variety of azaheterocycles.

Table 1: Examples of Nucleophilic Ring-Opening of Azabicyclo[4.1.0]heptane Analogs

ReactantNucleophileProductReference
1-Azabicyclo[4.1.0]heptane derivativeMagnesium bromideChiral substituted piperidine arkat-usa.org
1-Azoniabicyclo[4.1.0]heptane tosylateVarious nucleophilesSubstituted piperidines and azepanes nih.gov

Electrophilic Additions:

Information regarding electrophilic additions directly to the carbon framework of the 3-azabicyclo[4.1.0]heptane ring system is scarce in the literature. The electron-rich nature of the nitrogen atom makes it the primary site for electrophilic attack, such as protonation or alkylation, especially when it is a secondary amine.

The cyclopropane ring itself is generally resistant to electrophilic attack unless activated by electron-donating groups. In the case of this compound, the methyl groups are not sufficiently activating to promote electrophilic addition to the cyclopropane ring under typical conditions. Therefore, electrophilic reactions are more likely to occur at the nitrogen atom or at other functional groups that might be present on the molecule.

Hydrolysis and Transesterification Reactions of Ester Moieties

Ester functionalities attached to the 3-azabicyclo[4.1.0]heptane skeleton can undergo typical ester transformations such as hydrolysis and transesterification. The proximity of the bicyclic ring system can potentially influence the rate and outcome of these reactions due to steric hindrance or intramolecular catalysis.

Hydrolysis:

The hydrolysis of an ester group on the 3-azabicyclo[4.1.0]heptane ring to the corresponding carboxylic acid can be achieved under standard basic or acidic conditions. For example, a patent describes the hydrolysis of ethyl-3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate to the corresponding carboxylic acid using sodium hydroxide. google.com This transformation is a fundamental step in the synthesis of more complex derivatives.

Table 2: Example of Ester Hydrolysis in a 3-Azabicyclo[4.1.0]heptane Derivative

SubstrateReagentProductReference
ethyl-3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylateSodium hydroxide3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid google.com

Transesterification:

For an ester substituent on the 3-azabicyclo[4.1.0]heptane ring, this reaction would proceed via a nucleophilic acyl substitution mechanism. The choice of catalyst (e.g., a strong acid like sulfuric acid or a base like sodium alkoxide) and the alcohol would determine the resulting ester. masterorganicchemistry.com The steric environment around the ester, influenced by the bicyclic core and the 7,7-dimethyl groups, could affect the reaction rate, potentially requiring more forcing conditions compared to unhindered esters.

Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization Methodologies

A combination of sophisticated analytical methods is essential to comprehensively characterize the structure and stereochemistry of 3-azabicyclo[4.1.0]heptane derivatives.

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-azabicyclo[4.1.0]heptane derivatives, providing detailed information about the connectivity, configuration, and conformation of these molecules. The cyclopropane (B1198618) ring protons in these systems often exhibit distinctive chemical shifts. For instance, in a series of synthesized azabicyclo[4.1.0]heptanes, the cyclopropane C-H resonances were identified at approximately δ = 2.60 ppm and δ = 1.30 ppm with a coupling constant (J) of 5.6 Hz. rsc.org

While specific studies on the chemical shift temperature coefficients for 7,7-dimethyl-3-azabicyclo[4.1.0]heptane were not found, this technique is a powerful tool for probing the hydrogen-bonding environment and conformational dynamics in molecules. In related bicyclic systems, variable temperature NMR experiments are used to assess conformational stability. For example, in a [3.3.1]azabicycle, the minimal change in chemical shifts of key protons upon heating indicated a rigid chair/chair conformation. semanticscholar.org Similar studies on 3-azabicyclo[4.1.0]heptane derivatives could reveal the stability of different conformers and the nature of intramolecular interactions.

NOESY is instrumental in determining the relative stereochemistry of substituents on the bicyclic framework by identifying protons that are close in space. For related bicyclic epoxides, NOESY experiments were crucial in determining the relative configuration of the epoxide ring. nih.gov In the context of 3-azabicyclo[4.1.0]heptane derivatives, NOESY can unambiguously establish the endo or exo configuration of substituents. For instance, in a series of novel sesquiterpenoids with a bicyclic core, 2D NOESY experiments were used to assign the relative configurations of the compounds. semanticscholar.org

High-resolution mass spectrometry provides precise mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of 3-azabicyclo[4.1.0]heptane derivatives. ESI-TOF (Electrospray Ionization Time-of-Flight) is a commonly used technique for this purpose. ucla.eduuni-regensburg.de The fragmentation patterns observed in the mass spectra can also offer valuable structural information.

Compound DerivativeIonization MethodCalculated Mass [M+Na]+Found Mass [M+Na]+
7-(tosyl)-7-azabicyclo[4.1.0]heptaneESI-Q-Orbitrap274.0872274.0871
Di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylateNot SpecifiedNot SpecifiedNot Specified

Table 1: Representative High-Resolution Mass Spectrometry Data for 3-Azabicyclo[4.1.0]heptane Derivatives. doi.org

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, confirming connectivity, absolute configuration, and solid-state conformation. The structure and configuration of several azabicyclo[4.1.0]heptane derivatives have been unequivocally confirmed using this technique. rsc.org For example, the crystal structures of compounds designated as 10ab and 10w in a photochemical synthesis study confirmed the azabicyclo[4.1.0]heptane framework. rsc.org The ability to obtain crystalline products or intermediates is often crucial for determining the absolute stereochemistry of these chiral molecules. google.com

Derivative NameCCDC NumberKey Structural Feature Confirmed
Azabicyclo[4.1.0]heptane derivative 10ab2121949Structure and configuration
Azabicyclo[4.1.0]heptane derivative 10w2121947Structure and configuration

Table 2: X-ray Crystallographic Data for Representative 3-Azabicyclo[4.1.0]heptane Derivatives. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis of 3-Azabicyclo[4.1.0]heptane Derivatives

The conformational rigidity of the 3-azabicyclo[4.1.0]heptane scaffold is a key feature that makes it an attractive building block in medicinal chemistry. researchgate.net The introduction of substituents, such as the gem-dimethyl group at the 7-position in this compound, is expected to further enhance this rigidity and introduce steric hindrance. Theoretical calculations on related bicyclo[4.1.0]heptane systems have shown the existence of multiple stable conformers, and understanding the relative energies of these conformers is crucial for predicting molecular interactions. The conformationally restricted nature of these molecules is explored in the development of novel inhibitors for enzymes like dipeptidyl peptidase-IV.

Influence of the Fused Cyclopropane Ring on Conformational Flexibility

The fusion of a cyclopropane ring onto a cyclohexane (B81311) or piperidine (B6355638) ring dramatically reduces the conformational flexibility of the six-membered ring. Unlike a simple cyclohexane that readily interconverts between two chair conformations, the bicyclo[4.1.0]heptane skeleton is much more rigid. The three-membered ring, with its inherent angle strain, locks the fused carbons into a fixed cis-junction, as a trans-fusion would introduce prohibitive levels of strain in a ring of this size. quora.comechemi.com This rigidity prevents the classic chair-flip mechanism, forcing the six-membered ring into less conventional conformations.

Table 1: Effect of Methyl Substitution on Cyclopropane Strain Energy
CompoundSubstitutionStrain Energy (kcal/mol)
CyclopropaneUnsubstituted~27.5
1,1-Dimethylcyclopropanegem-Dimethyl~21.5

Analysis of Ring Conformations (e.g., Twist-like Conformation)

Due to the constraints imposed by the fused cis-cyclopropane ring, the six-membered ring of the bicyclo[4.1.0]heptane system cannot adopt a perfect, low-energy chair conformation. Doing so would create excessive torsional strain at the ring junction. echemi.com Instead, the molecule is forced into alternative arrangements.

Studies on analogous systems, such as substituted 2,5-diazabicyclo[4.1.0]heptanes, have indicated that the bicyclic ring system adopts a twist-like conformation . lookchem.com This conformation alleviates the steric and torsional strain that would be present in more symmetric boat or chair forms. For the parent carbocycle, norcarane (B1199111) (bicyclo[4.1.0]heptane), boat and half-chair conformations are considered the most stable. quora.comreddit.com The introduction of the nitrogen atom at the 3-position and the gem-dimethyl group at C7 would further influence the energetic preference, but the fundamental deviation from a true chair form remains. The twist conformation represents a compromise, minimizing angle strain from the cyclopropane and torsional strain throughout the six-membered ring.

Stereochemical Control and Predictive Models (e.g., Felkin-Anh Model in Reductions)

The stereochemical outcome of nucleophilic additions to carbonyl derivatives of this compound can be predicted using established stereoelectronic models. The Felkin-Anh model is particularly effective for forecasting the diastereoselectivity of nucleophilic attack on ketones or aldehydes adjacent to a stereocenter. msu.eduuwindsor.ca

The model is based on a conformational analysis of the reactive species. It posits that the largest substituent (L) on the alpha-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the large group (L) and past the smallest group (S), thus avoiding steric hindrance from both the large (L) and medium (M) groups. uvic.cayoutube.com

In a hypothetical reduction of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-2-one , the rigid bicyclic framework serves as the "large" group due to its significant steric bulk. The alpha-carbon (C1) is the stereocenter, with the substituents being the bicyclic ring framework (L), a hydrogen atom (S), and the C6 methylene (B1212753) group of the ring (M).

According to the Felkin-Anh model:

The bulky bicyclic framework (L) will orient itself perpendicular to the C=O bond.

A reducing agent (e.g., a hydride nucleophile, H⁻) will preferentially attack the carbonyl from the side of the smallest substituent (the hydrogen at C1).

This trajectory leads to the formation of one diastereomer in excess, where the newly formed hydroxyl group is syn to the medium group (the C6 methylene) and anti to the large group (the rest of the bicyclic frame).

The rigidity of the this compound skeleton makes this model particularly predictive, as it severely restricts the number of accessible ground-state conformations for the ketone, locking it into an arrangement that favors a specific trajectory of attack.

Table 2: Predicted Diastereoselectivity in the Reduction of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-2-one based on the Felkin-Anh Model
ReactantReducing AgentPredicted Major ProductPredicted Minor ProductExpected Diastereomeric Excess (d.e.)
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-2-oneNaBH₄ (small nucleophile)(1R,2S)-Alcohol(1R,2R)-AlcoholHigh
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-2-oneL-Selectride® (bulky nucleophile)(1R,2S)-Alcohol(1R,2R)-AlcoholVery High (increased selectivity)

Note: Stereochemical descriptors (e.g., 1R, 2S) are illustrative for one enantiomer and represent the predicted major outcome of the nucleophilic attack.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., B3LYP, Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to derive its properties. researchgate.net The B3LYP functional is a specific and popular type of DFT method known for its balance of accuracy and computational efficiency. unifi.it

These calculations are applied to optimize the three-dimensional geometry of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane, finding the most stable arrangement of its atoms. Once the geometry is optimized, a variety of electronic properties and reactivity descriptors can be calculated. researchgate.net For instance, the distribution of electron density can reveal the most electron-rich or electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species and for understanding potential reaction mechanisms.

A comparison of different computational methods, including AM1, PM3, HF, and DFT/B3LYP, often shows that the DFT/B3LYP method provides high predictive power and reliability for molecular descriptors. researchgate.net

Table 1: Application of DFT/B3LYP Calculations

Calculated Property Significance for this compound
Optimized Molecular Geometry Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.
Electron Density Distribution Identifies nucleophilic and electrophilic sites, key to understanding chemical reactivity.
Frontier Molecular Orbitals (HOMO/LUMO) The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability.

| Vibrational Frequencies | Confirms that the optimized structure is a true energy minimum and can be used to predict its infrared spectrum. researchgate.net |

Molecular Modeling and Conformational Landscape Exploration

The bicyclic structure of this compound is not static; it can exist in various spatial arrangements known as conformations. Molecular modeling techniques are used to explore this "conformational landscape" to identify the most stable conformers and the energy barriers between them.

Due to the fusion of the six-membered piperidine (B6355638) ring and the three-membered cyclopropane (B1198618) ring, the molecule has a conformationally restricted structure. nih.gov This rigidity is a desirable trait in drug design, as it can lead to higher selectivity for biological targets. nih.gov Computational studies on related 3-azabicyclo[4.1.0]heptane systems have shown the existence of multiple stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. Understanding the preferred three-dimensional shape is crucial as it dictates how the molecule can interact with enzymes and receptors. nih.gov

Table 2: Conformational Analysis Data for Related Azabicyclo[4.1.0]heptane Structures

Isomer Type Conformer Ratio Observed Implication for Molecular Shape Source
Exo Isomer 58:42 The presence of two distinct, stable conformers indicates significant flexibility within the bicyclic core, despite its inherent rigidity. nih.gov

Principal Component Analysis for Chemical Space Diversification

Principal Component Analysis (PCA) is a statistical method used to analyze and visualize large datasets of chemical compounds. mdpi.com In the context of this compound, PCA can be used to understand its position within a broader "chemical space" of diverse molecules. This is particularly useful for diversifying libraries of compounds for drug screening. mdpi.com

The process involves calculating a range of molecular descriptors for a collection of molecules, including properties like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. PCA then reduces the dimensionality of this dataset by transforming the original descriptors into a smaller set of "principal components" (PCs) that capture the majority of the variance in the data. mdpi.com

By plotting the first two principal components (PC1 and PC2), a 2D map of the chemical space can be created. The position of this compound on this map would show its similarity or dissimilarity to other classes of molecules, such as steroidal vs. nonsteroidal compounds, helping to guide the design of new molecules with diverse properties. mdpi.com

Application of Exit Vector Plot (EVP) Analysis for Molecular Shape and Three-Dimensionality Assessment

Exit Vector Plot (EVP) analysis is a sophisticated computational tool used to quantify and visualize the three-dimensional (3D) shape of molecular scaffolds and the spatial orientation of their substituents. researchgate.netresearchgate.net This method is particularly valuable for assessing bicyclic systems like this compound, which are often used as rigid cores in drug design. researchgate.net

In an EVP analysis, the points where substituents can be attached to the molecular core are defined by "exit vectors." researchgate.net The geometric relationship between two such vectors is described by four parameters: the distance between their origins (r), two plane angles (φ1 and φ2), and a torsion angle (θ). researchgate.net By calculating these parameters for all possible stable conformations of the molecule, a plot can be generated, for example, of distance (r) versus torsion angle (θ). whiterose.ac.uk

This plot provides a visual fingerprint of the scaffold's 3D shape and conformational possibilities. researchgate.net It allows chemists to compare the 3D diversity of different molecular cores and to rationally design new molecules by selecting scaffolds that orient substituents into a desired spatial arrangement for optimal interaction with a biological target. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name

Applications and Synthetic Utility of 7,7 Dimethyl 3 Azabicyclo 4.1.0 Heptane and Its Analogs in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The rigid framework of the azabicyclo[4.1.0]heptane system provides a robust scaffold for the synthesis of complex molecular structures. The dimethyl substitution at the 7-position introduces specific steric and electronic properties that can influence the reactivity and conformational preferences of the molecule.

Construction of Rigid 3D-Shaped and sp³-Enriched Frameworks

In contemporary drug discovery, there is a growing emphasis on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality. These sp³-enriched frameworks often exhibit improved physicochemical properties, such as enhanced solubility and more specific binding to biological targets. The 3-azabicyclo[4.1.0]heptane skeleton is an exemplary building block for accessing such structures.

The fusion of the cyclopropane (B1198618) and piperidine (B6355638) rings creates a conformationally restricted system, which is highly desirable for designing molecules with well-defined shapes. This rigidity can lead to higher binding affinities and selectivities for protein targets. Research on functionalized azabicyclo[4.1.0]heptane derivatives has demonstrated their potential as entry points for drug discovery projects, capitalizing on the lead-likeness of these rigid 3D-shaped and sp³-enriched frameworks. researchgate.net The synthesis of these scaffolds often involves multi-step sequences, starting from readily available materials and employing reactions such as cyclopropanation to construct the bicyclic core. researchgate.net

Intermediates in the Synthesis of Chiral Amines (e.g., trans-1,2-dimethylamino hexanaphthene)

Chiral amines are crucial components in many natural products and pharmaceutical agents. google.com The azabicyclo[4.1.0]heptane framework serves as a valuable intermediate for the stereoselective synthesis of substituted cyclohexanediamines. A notable example, although involving a closely related analog, is the synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine from 7-methyl-7-azabicyclo[4.1.0]heptane. google.comprepchem.com This transformation highlights the utility of the aziridine-like reactivity of the azabicyclo[4.1.0]heptane system.

The synthesis involves the ring-opening of the bicyclic system with an amine nucleophile. In the case of 7-methyl-7-azabicyclo[4.1.0]heptane, treatment with an aqueous solution of methylamine (B109427) in the presence of ammonium (B1175870) chloride leads to the formation of trans-N,N'-dimethylcyclohexane-1,2-diamine. prepchem.com This reaction proceeds via nucleophilic attack on one of the bridgehead carbons of the aziridine (B145994) moiety, resulting in the cleavage of the C-N bond and the formation of the trans-diamine product. The stereochemistry of the starting bicyclic compound dictates the stereochemistry of the resulting chiral amine. While this specific example uses a 7-methyl analog, the underlying principle of stereospecific ring-opening is applicable to the 7,7-dimethyl-3-azabicyclo[4.1.0]heptane system for the synthesis of other valuable chiral diamines.

Table 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

Starting Material Reagents Product Reference

Development of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of rigid structural motifs is a key strategy in the design of peptidomimetics to control their conformation and improve their binding to biological targets.

The 3-azabicyclo[4.1.0]heptane skeleton has been identified as a promising building block in the synthesis of peptidomimetics and secondary-structure inducing elements. clockss.org By incorporating this rigid bicyclic system into a peptide backbone or as a side-chain modification, it is possible to introduce conformational constraints. This can help to lock the molecule into a bioactive conformation, leading to increased potency and selectivity. While direct incorporation of this compound into peptidomimetics is an area of ongoing research, the foundational principle of using such constrained bicyclic systems is well-established in medicinal chemistry. acs.org

Precursors for Advanced Synthetic Intermediates

Beyond its direct use as a building block, this compound and its analogs can serve as precursors to more complex and functionally diverse synthetic intermediates. The strained nature of the bicyclic system allows for a variety of ring-opening and rearrangement reactions, providing access to a wide range of molecular scaffolds.

A notable example is the use of the 3-azabicyclo[4.1.0]heptane skeleton in the formal synthesis of (-)-GSK1360707, a triple reuptake inhibitor. clockss.org In this synthesis, the bicyclic framework is constructed via an intramolecular cyclization and a double alkylation sequence. clockss.org This demonstrates how the unique reactivity of precursors to this ring system can be harnessed to build complex pharmaceutical targets. The resulting 3-azabicyclo[4.1.0]heptane derivative is then further elaborated to yield the final active pharmaceutical ingredient. This highlights the role of this scaffold as a key intermediate in the synthesis of medicinally relevant compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
trans-1,2-dimethylamino hexanaphthene (trans-N,N'-dimethylcyclohexane-1,2-diamine)
7-methyl-7-azabicyclo[4.1.0]heptane

Future Perspectives in 7,7 Dimethyl 3 Azabicyclo 4.1.0 Heptane Research

Emerging Synthetic Methodologies and Novel Catalysis for Azabicyclic Systems

The development of efficient and stereoselective methods for constructing the 7,7-dimethyl-3-azabicyclo[4.1.0]heptane core is a primary area for future research. While classical approaches to azabicyclic systems exist, emerging synthetic strategies are expected to provide more direct and versatile access.

Transition-metal catalysis and organocatalysis are at the forefront of modern synthetic chemistry and offer promising avenues. researchgate.net For instance, intramolecular cyclopropanation reactions of appropriately substituted piperidine (B6355638) precursors, catalyzed by rhodium or copper complexes, could be a key strategy. The gem-dimethyl group at the 7-position might influence the stereochemical outcome of such transformations, a feature that warrants detailed investigation.

Furthermore, novel catalytic systems that enable the direct C-H amination of substituted cyclohexanes could provide a streamlined route to the azabicyclic core. Photocatalysis and electrocatalysis are also emerging as powerful tools for the construction of strained ring systems and could be harnessed for the synthesis of this scaffold under mild conditions.

Synthetic StrategyPotential CatalystKey Advantages
Intramolecular CyclopropanationRhodium(II) or Copper(I) complexesHigh stereocontrol, functional group tolerance
C-H AminationPalladium or Ruthenium catalystsAtom economy, direct functionalization
Photoredox CatalysisIridium or Ruthenium polypyridyl complexesMild reaction conditions, novel reactivity

Exploration of Novel Reactivities and Chemical Transformations

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging this strain for novel chemical transformations.

Ring-opening reactions of the cyclopropane ring, triggered by electrophiles or nucleophiles, could provide access to a diverse range of functionalized piperidine derivatives. The regioselectivity and stereoselectivity of these reactions will be of significant interest, with the gem-dimethyl group expected to play a crucial role in directing the outcome.

Furthermore, the nitrogen atom within the bicyclic system can be a site for various transformations, including N-alkylation, N-acylation, and N-arylation, to generate a library of derivatives with potentially diverse biological activities. The development of selective transformations that modify one part of the molecule while leaving the other intact will be a key challenge and a significant area of investigation.

Advanced Structural and Mechanistic Insights into the Bicyclic Scaffold

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing its applications. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy, and computational modeling will be instrumental in elucidating the preferred conformations of the bicyclic system.

Mechanistic studies of its formation and subsequent reactions will provide fundamental insights into the factors governing reactivity and selectivity. For example, detailed kinetic and computational studies of the cyclopropanation reaction could reveal the transition state geometries and the role of the catalyst in stereochemical control. Similarly, mechanistic investigations of ring-opening reactions will shed light on the electronic and steric factors that govern the regiochemical outcomes.

Analytical TechniqueInformation Gained
X-ray CrystallographyPrecise bond lengths, bond angles, and solid-state conformation
2D NMR Spectroscopy (COSY, HSQC, HMBC)Connectivity of atoms and through-bond correlations
Computational Chemistry (DFT)Conformational analysis, reaction pathways, and transition state energies

Expansion of Synthetic Utility in Complex Target Synthesis

The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of complex molecules, including natural products and pharmaceutically active compounds. Its defined stereochemistry can be used to control the spatial arrangement of functional groups in a larger molecule.

Future research will likely explore the incorporation of this scaffold into the synthesis of novel alkaloids, amino acids, and other biologically relevant molecules. The unique steric and electronic properties conferred by the gem-dimethylcyclopropane-fused piperidine core could lead to the discovery of compounds with novel pharmacological profiles.

The development of methodologies to functionalize the bicyclic core at various positions will be critical for its application as a versatile synthetic intermediate. This could involve selective C-H activation at the piperidine ring or the development of protecting group strategies that allow for the orthogonal modification of different parts of the molecule. The synthesis of a triple reuptake inhibitor, (-)-GSK1360707, which features a 3-azabicyclo[4.1.0]heptane skeleton, highlights the potential of this structural motif in medicinal chemistry. clockss.org

Q & A

Q. What are the primary synthetic routes for 7,7-dimethyl-3-azabicyclo[4.1.0]heptane, and how do reaction conditions influence yield?

The compound can be synthesized via cyclopropanation strategies using phase-transfer catalysis (PTC) or dichlorocarbene insertion. For example, analogous bicyclo compounds (e.g., 7,7-dichlorobicyclo[4.1.0]heptane) are prepared by reacting cyclohexene with chloroform and aqueous NaOH under PTC conditions using benzyl triethylammonium chloride . Adjusting the base strength, solvent polarity, and catalyst loading can optimize yield. Dichlorocarbene-based methods may require ultrasound activation to enhance reactivity and selectivity .

Q. How can researchers validate the structural identity of this bicyclic compound?

Key characterization methods include:

  • NMR spectroscopy : Analyze proton and carbon environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm and aziridine nitrogen signals).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns.
  • X-ray crystallography : Resolve spatial arrangements of the bicyclic core and substituents. Reference spectral databases (e.g., NIST Chemistry WebBook) provide benchmarks for bicyclo compounds like 7-oxabicyclo[4.1.0]heptane .

Q. What are the known biological or pharmacological applications of azabicyclo derivatives?

Azabicyclo scaffolds are explored as triple reuptake inhibitors (e.g., 6-(3,4-dichlorophenyl)-1-methoxymethyl derivatives) targeting serotonin, norepinephrine, and dopamine transporters. In vitro assays (e.g., radioligand binding) and microdialysis in animal models assess potency and brain penetration .

Advanced Research Questions

Q. How do steric and electronic effects of 7,7-dimethyl groups influence reactivity in ring-opening reactions?

The dimethyl groups impose steric hindrance, directing nucleophilic attacks to less hindered positions (e.g., C-2 or C-3 of the bicyclo system). Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies. Radical-mediated pathways (e.g., UV-induced reactions with nucleophiles) may bypass steric limitations, as seen in 7-bromo derivatives .

Q. What methodologies resolve contradictions in reported synthetic yields for bicyclo[4.1.0]heptane derivatives?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted cyclohexene or over-chlorinated species).
  • Catalyst degradation : Monitor phase-transfer catalyst stability via NMR or IR. Standardized protocols (e.g., anhydrous conditions for dichlorocarbene reactions) improve reproducibility .

Q. How can enantioselective synthesis of chiral 3-azabicyclo[4.1.0]heptanes be achieved?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce enantioselectivity. For example, tert-butyl carbamate-protected 2-azabicyclo derivatives are synthesized via stereocontrolled cyclopropanation, with chiral HPLC or circular dichroism (CD) used to confirm enantiopurity .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Software like Schrödinger’s ADMET Predictor or MetaCore models cytochrome P450 interactions and metabolite formation. Molecular docking studies with transporters (e.g., SERT/NET/DAT) correlate with experimental microdialysis data .

Safety and Handling

Q. What are the critical safety considerations for handling bicyclo[4.1.0]heptane derivatives?

  • Flammability : Store under inert gas (e.g., N₂) due to low flash points (~27°C for 7-oxabicyclo derivatives) .
  • Toxicity : Use fume hoods and PPE to avoid inhalation/contact (acute oral toxicity LD50 ~300–2000 mg/kg in analogous compounds) .

Data and Spectral Analysis

Q. How are mass spectral fragmentation patterns interpreted for bicyclo[4.1.0]heptanes?

Characteristic fragments include:

  • Loss of substituents (e.g., methyl groups: [M–15]+).
  • Ring-opening ions (e.g., m/z 96 for C6H10O+ in 7-oxabicyclo derivatives) . Cross-reference with EPA/NIH spectral databases for validation .

Q. What strategies differentiate regioisomers in azabicyclo synthesis?

  • 2D NMR (COSY, NOESY) : Identify through-space correlations between substituents.
  • Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled starting materials).
  • X-ray crystallography : Resolve ambiguous regiochemistry .

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